molecular formula C11H13BrN2OS B2965213 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide CAS No. 479351-36-5

4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide

Cat. No. B2965213
CAS RN: 479351-36-5
M. Wt: 301.2
InChI Key: UNSMPQMHVZALGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide” is likely to be an organic compound based on its structure. It contains a thiazole ring, which is a type of heterocyclic compound, and a methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would include a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms, and a 4-methoxyphenyl group attached to the 4-position of the thiazole ring . The exact structure and conformation would depend on the specific conditions and environment of the molecule .


Chemical Reactions Analysis

As an organic compound containing a thiazole ring, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic aromatic substitution reactions on the phenyl ring, or reactions at the nitrogen or sulfur atoms of the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the conditions. Some general properties might include its molecular weight, solubility in various solvents, melting point, and boiling point .

Scientific Research Applications

Synthesis and Chemical Properties

4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide is a compound with potential applications in various fields of research due to its unique chemical structure. Research has focused on synthesizing and characterizing derivatives and analogs to explore their potential applications further. For instance, studies have demonstrated the synthesis of p-aminobenzoic acid diamides based on related chemical structures, highlighting the versatility in chemical modifications and applications in medicinal chemistry and materials science (Agekyan & Mkryan, 2015). Additionally, the chemical behavior of similar compounds towards nitrogen-containing nucleophiles has been explored, providing insights into potential routes for creating novel compounds with specific properties (El-Sakka, Soliman, & Abdullah, 2014).

Antimicrobial and Anticancer Applications

Several studies have synthesized and evaluated thiazole derivatives for their antimicrobial and anticancer activities. For example, the synthesis of formazans from Mannich base derivatives demonstrated moderate antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014). Similarly, thiazole derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines, revealing good to moderate activity and suggesting their potential in cancer therapy (Yakantham, Sreenivasulu, & Raju, 2019).

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties and how it’s handled. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

properties

IUPAC Name

4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS.BrH/c1-7-10(13-11(12)15-7)8-3-5-9(14-2)6-4-8;/h3-6H,1-2H3,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSMPQMHVZALGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.